molecular formula C9H9BrF2O B8001966 1-Bromo-3,5-difluoro-2-propoxybenzene

1-Bromo-3,5-difluoro-2-propoxybenzene

Cat. No.: B8001966
M. Wt: 251.07 g/mol
InChI Key: AWMCURCPWLIMLI-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-propoxybenzene is an organic compound with the molecular formula C₉H₉BrF₂O. It is a derivative of benzene, substituted with bromine, fluorine, and propoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoro-2-propoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-2-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3,5-difluoro-2-propoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 3,5-difluoro-2-propoxybenzene.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-propoxybenzene is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new therapeutic agents due to its unique reactivity and structural properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-propoxybenzene depends on the specific application and reaction context. Generally, the bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The fluorine atoms and propoxy group influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-Bromo-3,5-difluoro-2-methoxybenzene
  • 1-Bromo-3,5-difluoro-2-ethoxybenzene
  • 1-Bromo-3,5-difluoro-2-butoxybenzene

Comparison: 1-Bromo-3,5-difluoro-2-propoxybenzene is unique due to its specific substitution pattern and the presence of the propoxy group. This combination of substituents imparts distinct physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCURCPWLIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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